Cas no 733736-31-7 (2-Tert-butyl-6-chloro-9H-purine)

2-Tert-butyl-6-chloro-9H-purine 化学的及び物理的性質
名前と識別子
-
- 2-TERT-BUTYL-6-CHLORO-9H-PURINE
- 2-(tert-Butyl)-6-chloro-9H-purine
- AB68389
- P11640
- A909715
- 2-Tert-butyl-6-chloro-9H-purine
-
- インチ: 1S/C9H11ClN4/c1-9(2,3)8-13-6(10)5-7(14-8)12-4-11-5/h4H,1-3H3,(H,11,12,13,14)
- InChIKey: YHTFVYWJMQPKDO-UHFFFAOYSA-N
- ほほえんだ: ClC1C2=C(N=CN2)N=C(C(C)(C)C)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 215
- トポロジー分子極性表面積: 54.5
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-Tert-butyl-6-chloro-9H-purine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126877-1g |
2-tert-Butyl-6-chloro-9H-purine |
733736-31-7 | 98% | 1g |
¥2442.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126877-5g |
2-tert-Butyl-6-chloro-9H-purine |
733736-31-7 | 98% | 5g |
¥7912.00 | 2024-07-28 | |
Chemenu | CM105248-1g |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95%+ | 1g |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1076-5.0g |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95% | 5.0g |
¥5177.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1076-10.0g |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95% | 10.0g |
¥8633.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLG1076-5g |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95% | 5g |
¥5652.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1126877-10g |
2-tert-Butyl-6-chloro-9H-purine |
733736-31-7 | 98% | 10g |
¥13193.00 | 2024-07-28 | |
Chemenu | CM105248-100mg |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95+% | 100mg |
$234 | 2021-08-06 | |
Chemenu | CM105248-5g |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95+% | 5g |
$1871 | 2021-08-06 | |
Chemenu | CM105248-250mg |
2-tert-butyl-6-chloro-9H-purine |
733736-31-7 | 95+% | 250mg |
$338 | 2021-08-06 |
2-Tert-butyl-6-chloro-9H-purine 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-Tert-butyl-6-chloro-9H-purineに関する追加情報
Recent Advances in the Study of 2-Tert-butyl-6-chloro-9H-purine (CAS: 733736-31-7)
2-Tert-butyl-6-chloro-9H-purine (CAS: 733736-31-7) is a purine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of kinase inhibition and anticancer research.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and optimization of 2-Tert-butyl-6-chloro-9H-purine derivatives as potent kinase inhibitors. The researchers employed a structure-activity relationship (SAR) approach to modify the purine scaffold, leading to compounds with enhanced selectivity and efficacy against specific kinase targets. The study highlighted the compound's ability to inhibit key signaling pathways involved in cancer cell proliferation.
In another recent investigation, researchers utilized 2-Tert-butyl-6-chloro-9H-purine as a precursor for the development of novel adenosine receptor antagonists. The study, published in Bioorganic & Medicinal Chemistry Letters, demonstrated that modifications at the 6-position of the purine ring could significantly alter binding affinity and selectivity for adenosine receptor subtypes. This finding opens new avenues for the design of targeted therapies for neurological and cardiovascular diseases.
Pharmacokinetic studies of 2-Tert-butyl-6-chloro-9H-purine have also advanced in recent years. A 2022 paper in Drug Metabolism and Disposition reported on the compound's metabolic stability and bioavailability in preclinical models. The results indicated that while the compound exhibits moderate metabolic clearance, strategic derivatization could improve its drug-like properties, making it a more viable candidate for further development.
Emerging research has also explored the potential of 2-Tert-butyl-6-chloro-9H-purine in combination therapies. A 2023 study in Molecular Cancer Therapeutics investigated its synergistic effects with established chemotherapeutic agents, revealing enhanced anticancer activity in certain tumor models. This suggests that the compound may have utility as part of multidrug treatment regimens.
Despite these promising developments, challenges remain in the clinical translation of 2-Tert-butyl-6-chloro-9H-purine-based compounds. Current research efforts are focused on addressing issues related to toxicity profiles, formulation stability, and target specificity. Ongoing studies are employing advanced computational modeling and high-throughput screening techniques to optimize the compound's therapeutic potential.
The chemical versatility of 2-Tert-butyl-6-chloro-9H-purine continues to make it a valuable scaffold for medicinal chemistry. Recent patent filings indicate growing commercial interest in derivatives of this compound, particularly in the areas of oncology and inflammation. As research progresses, this purine derivative may emerge as a key building block for next-generation therapeutics.
733736-31-7 (2-Tert-butyl-6-chloro-9H-purine) 関連製品
- 1856328-98-7(1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)
- 446269-97-2((isoquinolin-1-yl)(4-methoxyphenyl)methyl 3,4-dimethoxybenzoate)
- 1354088-13-3(6-methoxy-N-(piperidin-4-yl)pyrimidin-4-amine)
- 2018751-82-9(tert-butyl N-methyl-N-[2-oxo-2-(1,2-thiazol-5-yl)ethyl]carbamate)
- 1211530-57-2(6-Chloro-3-methoxypyridine-2-carboxaldehyde)
- 14068-54-3(5-Butyl-1,3,4-thiadiazol-2-amine)
- 2167685-70-1(1-(3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-difluoroethan-1-ol)
- 2034308-79-5(N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 2229334-84-1(methyl 5-1-(aminomethyl)cyclopropyl-2-methylfuran-3-carboxylate)
